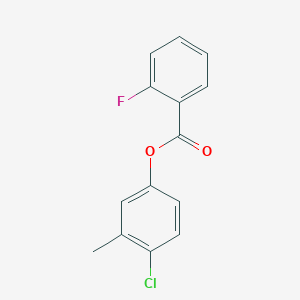

4-Chloro-3-methylphenyl 2-fluorobenzoate

Description

4-Chloro-3-methylphenyl 2-fluorobenzoate is an aromatic ester compound featuring a 2-fluorobenzoate moiety esterified to a 4-chloro-3-methylphenyl group. Its molecular formula is C₁₄H₁₀ClFO₂, with a molar mass of 268.68 g/mol. Notably, it is identified as Ex 26 in pharmacological research, where it acts as a selective S1PR1 (sphingosine-1-phosphate receptor 1) antagonist . This application highlights its relevance in modulating signaling pathways involved in immune regulation and metabolic processes.

The 4-chloro-3-methylphenyl ester group contributes to increased molecular bulk and lipophilicity, which may improve membrane permeability in biological systems.

Properties

IUPAC Name |

(4-chloro-3-methylphenyl) 2-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO2/c1-9-8-10(6-7-12(9)15)18-14(17)11-4-2-3-5-13(11)16/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAUZRSDZJRRGGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(=O)C2=CC=CC=C2F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methylphenyl 2-fluorobenzoate can be achieved through several methods. One common approach involves the esterification of 4-chloro-3-methylphenol with 2-fluorobenzoic acid in the presence of a suitable catalyst. The reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of 4-Chloro-3-methylphenyl 2-fluorobenzoate may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-methylphenyl 2-fluorobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for ester reduction.

Oxidation: Potassium permanganate in an acidic medium is effective for methyl group oxidation.

Major Products:

Substitution: Products depend on the nucleophile used, e.g., 4-amino-3-methylphenyl 2-fluorobenzoate.

Reduction: 4-Chloro-3-methylphenyl 2-fluorobenzyl alcohol.

Oxidation: 4-Chloro-3-methylphenyl 2-fluorobenzoic acid.

Scientific Research Applications

Chemistry: 4-Chloro-3-methylphenyl 2-fluorobenzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in pharmaceutical and agrochemical research.

Biology: In biological research, this compound can be used to study the effects of fluorinated benzoates on biological systems. It may also be used in the development of new drugs or as a probe in biochemical assays.

Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of drugs with anti-inflammatory, analgesic, or antimicrobial properties.

Industry: In the industrial sector, 4-Chloro-3-methylphenyl 2-fluorobenzoate can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylphenyl 2-fluorobenzoate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. For example, in medicinal chemistry, it may inhibit specific enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

- Halogen Positioning : The 2-fluoro substitution in 4-chloro-3-methylphenyl 2-fluorobenzoate contrasts with 3-fluoro in 4-(3-chloro-4-methylphenyl)-3-fluorobenzoic acid . The ortho-fluorine may induce steric hindrance, reducing hydrolysis rates compared to para-substituted analogs.

- Ester vs. Acid : The carboxylic acid derivative () exhibits higher water solubility but lower bioavailability due to ionization at physiological pH. The ester form enhances lipophilicity, favoring membrane penetration .

Pharmacological Activity

- S1PR1 Antagonism : The target compound’s 4-chloro-3-methylphenyl group likely enhances receptor binding specificity compared to simpler esters like methyl 4-chloro-2-fluorobenzoate, which lacks documented bioactivity .

- However, this modification may reduce blood-brain barrier penetration relative to the target compound .

Environmental and Metabolic Degradation

- Defluorination Potential: Microbial enzymes, such as those described in , can cleave the C-F bond in 2-fluorobenzoates.

Computational and Experimental Data

- Spectroscopic Characterization : Compounds like 2-(4-chlorophenyl)-2-oxoethyl 3-(trifluoromethyl)benzoate () have been analyzed via FT-IR and XRD, revealing distinct vibrational modes and crystal packing influenced by substituents. Similar methods could elucidate the target compound’s solid-state behavior .

- DFT Studies : highlights the use of density functional theory (DFT) to predict electronic properties. For 4-chloro-3-methylphenyl 2-fluorobenzoate, computational modeling could quantify the electron-withdrawing effects of fluorine and chlorine on the benzoate core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.